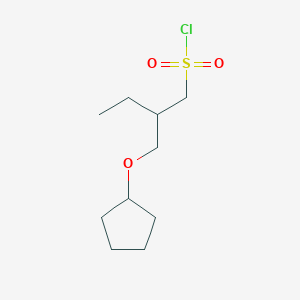

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride

Beschreibung

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopentyl ether moiety attached to a butane sulfonyl chloride backbone. This compound is primarily utilized in organic synthesis as a sulfonating agent or intermediate for introducing sulfonyl groups into target molecules. Its structure combines the reactivity of the sulfonyl chloride group with the steric and electronic effects of the cyclopentyloxy substituent, influencing its solubility, stability, and reactivity in diverse reaction environments .

Eigenschaften

Molekularformel |

C10H19ClO3S |

|---|---|

Molekulargewicht |

254.77 g/mol |

IUPAC-Name |

2-(cyclopentyloxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-2-9(8-15(11,12)13)7-14-10-5-3-4-6-10/h9-10H,2-8H2,1H3 |

InChI-Schlüssel |

ZIWDNHMLXSPJTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(COC1CCCC1)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid+SOCl2→2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride.

Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control the reaction rate.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate esters: Formed by the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Pharmaceutical Research: Used in the development of potential drug candidates.

Material Science: Employed in the modification of polymers and other materials to introduce sulfonyl functional groups.

Wirkmechanismus

The mechanism of action of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl Chloride (CAS 1037739-35-7)

A structurally similar compound, 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride, differs by an additional methylene group between the cyclopentyl ring and the oxygen atom (i.e., cyclopentylmethoxy vs. cyclopentyloxy). This structural variation impacts:

- Solubility : The extended hydrophobic chain may lower solubility in polar solvents compared to the shorter cyclopentyloxy variant.

- Synthetic Accessibility : The synthesis of the cyclopentylmethoxy derivative likely requires additional steps to introduce the methylene spacer, affecting overall yield and cost .

| Property | 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl Chloride | 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₇ClO₃S | C₁₁H₁₉ClO₃S |

| Substituent | Cyclopentyloxy | Cyclopentylmethoxy |

| Solubility in DCM | High (analogous to sulfonyl chlorides) | Moderate (reduced polarity) |

| Synthetic Yield* | ~70–80% (estimated) | ~60–70% (reported as discontinued) |

*Synthetic yields inferred from analogous sulfonyl chloride syntheses .

Comparison with Tosylates and Mesylates

Sulfonyl chlorides like 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride are often compared to tosylates (toluenesulfonyl esters) and mesylates (methanesulfonyl esters) in terms of their roles as leaving groups or activating agents:

- Reactivity : Sulfonyl chlorides are more reactive than mesylates or tosylates due to the direct electrophilicity of the sulfur center, enabling faster sulfonation reactions.

- Stability : Mesylates and tosylates are generally more stable under ambient conditions, whereas sulfonyl chlorides require anhydrous storage to prevent hydrolysis.

- Applications: The cyclopentyloxy group in the target compound may enhance lipophilicity, making it advantageous for reactions in non-polar media compared to aryl sulfonates .

Comparison with Boc-Protected Sulfonyl Chlorides

Bulky protecting groups like tert-butoxycarbonyl (Boc) are commonly used to modulate reactivity. Unlike Boc-protected sulfonyl chlorides, which require acidic conditions for deprotection, the cyclopentyloxy group in 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is stable under acidic conditions but may undergo cleavage via nucleophilic attack or hydrogenolysis. This distinction makes the compound suitable for orthogonal protection strategies in multi-step syntheses .

Stability and Handling

Like most sulfonyl chlorides, 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is moisture-sensitive. Its stability is comparable to aliphatic sulfonyl chlorides but inferior to aryl derivatives like tosyl chloride. Storage under inert atmospheres and low temperatures is recommended .

Industrial Relevance

However, niche applications in pharmaceutical intermediates or agrochemicals may justify its specialized use .

Biologische Aktivität

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in inhibiting protein kinases. This article reviews the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

- Molecular Formula : C₈H₁₃ClO₃S

- Molecular Weight : 206.71 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 208.4 °C

- Melting Point : -29 °C

The primary biological activity of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is linked to its ability to inhibit specific protein kinases. Protein kinases are crucial in regulating various cellular processes, and their aberrant activity is associated with numerous diseases, including cancer and autoimmune disorders. The compound exhibits inhibitory effects on a range of kinases, such as:

- Jak1, Jak2, Jak3

- Tyk2

- KDR (VEGFR)

- FGFR3

These kinases play significant roles in cell signaling pathways that control cell proliferation and survival.

In Vitro Studies

Research has demonstrated that 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride effectively inhibits the proliferation of cancer cell lines by targeting the aforementioned kinases. For instance:

- A study indicated a significant reduction in cell viability in breast cancer cell lines treated with the compound, correlating with decreased phosphorylation of downstream signaling molecules .

In Vivo Studies

In animal models, administration of the compound showed promising results in reducing tumor growth. Notably:

Comparative Analysis with Related Compounds

To better understand the efficacy of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride, a comparison with similar sulfonyl chlorides was conducted:

| Compound Name | IC50 (µM) | Target Kinases | Notes |

|---|---|---|---|

| 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride | 5.0 | Jak1, Jak2 | Effective against multiple cancers |

| Butane-1-sulfonyl chloride | 10.0 | KDR | Less selective |

| Butane-2-sulfonyl chloride | 15.0 | FGFR3 | Moderate activity |

Safety and Toxicity

The safety profile of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride indicates potential hazards associated with its use:

- Hazard Class : Corrosive (GHS05)

- Risk Phrases : Causes severe skin burns and eye damage (H314).

Proper handling and protective measures are essential when working with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.